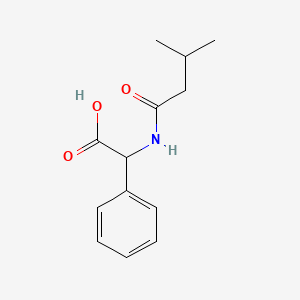

2-(3-Methylbutanamido)-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methylbutanamido)-2-phenylacetic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the alpha carbon of the acetic acid moiety, with a 3-methylbutanamido group attached to the nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutanamido)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbutanoyl chloride with phenylacetic acid in the presence of a base, such as triethylamine, to form the corresponding amide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another method involves the use of potassium acyltrifluoroborates (KATs) and amines. This approach avoids the use of coupling agents and allows for the rapid oxidation of trifluoroborate iminiums (TIMs) to amides using hydrogen peroxide. This method is advantageous due to its simplicity and the avoidance of hazardous coupling reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of KATs and TIMs is particularly attractive for industrial applications due to its efficiency and reduced environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylbutanamido)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a base like N,N-diisopropylethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-(3-Methylbutanamido)-2-phenylacetic acid serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It can be employed in:

- Synthesis of phenyl-substituted compounds : By utilizing Pd(II)-catalyzed C-H activation, it can facilitate the formation of complex organic structures .

- Production of specialty chemicals : The compound's unique structure allows for the development of materials with specific properties.

Biology

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer properties : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanism of action and efficacy .

Medical Applications

In medicine, this compound is being explored for its therapeutic potential:

- Drug development : The compound is investigated as a lead structure for developing new therapeutic agents targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for drug design .

- Potential treatments : Research is ongoing to evaluate its effectiveness in treating conditions such as inflammation and cancer.

Industrial Applications

The industrial applications of this compound include:

- Production of agrochemicals : Its chemical properties make it suitable for developing herbicides and pesticides.

- Manufacturing specialty chemicals : The compound can be used in producing materials with tailored functionalities for various applications .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of synthesized derivatives against Candida albicans. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antifungal agents .

- Drug Development Research : In a recent investigation, the compound was assessed for its potential as a lead in developing novel anticancer therapies. The study focused on its interaction with specific molecular targets involved in cancer progression .

Mécanisme D'action

The mechanism of action of 2-(3-Methylbutanamido)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Methylbutanamido)benzoic acid

- (2R)-3-methyl-2-(3-methylbutanamido)butanoic acid

- 2-methyl-3-(3-methylbutanamido)propanoic acid

Uniqueness

2-(3-Methylbutanamido)-2-phenylacetic acid is unique due to its specific structural features, including the phenyl group and the 3-methylbutanamido moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .

Activité Biologique

2-(3-Methylbutanamido)-2-phenylacetic acid (CAS No. 60050-52-4) is an organic compound classified as an amide. Its unique structure, which includes a phenyl group and a 3-methylbutanamido moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group attached to the alpha carbon of the acetic acid moiety, with a 3-methylbutanamido group attached to the nitrogen. Such structural characteristics contribute to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways critical for cellular function.

The exact molecular targets remain under investigation, but preliminary studies indicate potential interactions with enzymes related to inflammation and cancer progression.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In vitro assays on cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. Notably, it showed effectiveness against breast and colon cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a promising profile for further development into therapeutic agents for resistant infections.

- Anticancer Research : A recent publication in Cancer Letters highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways. The study suggested that further research could lead to its application in combination therapies for enhanced efficacy against tumors.

Applications in Medicinal Chemistry

The compound is being investigated for its potential use in drug development due to its unique properties:

- Drug Design : It serves as a scaffold for synthesizing novel therapeutic agents targeting specific diseases.

- Biological Buffering : Its role as a buffering agent in cell culture media enhances stability and pH regulation during experiments.

Propriétés

IUPAC Name |

2-(3-methylbutanoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-11(15)14-12(13(16)17)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVJYCHWMRGCDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.